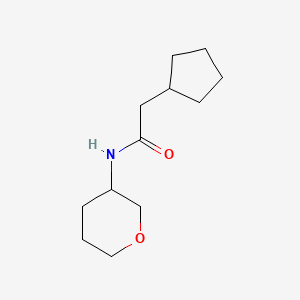

2-cyclopentyl-N-(oxan-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyclopentyl-N-(oxan-3-yl)acetamide is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, which can provide insights into the general class of compounds to which 2-cyclopentyl-N-(oxan-3-yl)acetamide belongs. These compounds are of interest due to their potential biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of acetamide derivatives often involves the reaction of certain precursors with various reagents to introduce different functional groups. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide derivative . Similarly, the Ugi reaction is a versatile method for producing acetamide derivatives, as demonstrated by the synthesis of N-cyclohexyl-2-(3-oxo-2-azaspiro[4,5]decan-2-yl)-2-aryl acetamides . Enzyme-catalyzed asymmetric hydrolysis has also been used for the synthesis of acetamide intermediates .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide moiety, which can be further modified to introduce various substituents. The stereochemistry of these compounds is also important, as seen in the enantio- and diastereoselective synthesis of a cyclopentyl acetamide intermediate . The diversity of the synthesized products in these studies indicates the potential for a wide range of structural variations in acetamide derivatives .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including cyclization and condensation, to form heterocyclic compounds . The reactivity of the acetamide group allows for transformations into different heterocycles, such as thiophene, thiazole, and pyrazole rings . Additionally, the presence of reactive sites in these molecules can lead to further transformations, as demonstrated by the synthesis of 3-peroxy-substituted oxindoles from 2-cyano-2-diazo-acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. The antitumor activities of these compounds are particularly noteworthy, with some derivatives showing high inhibitory effects against various human cancer cell lines . The ability to produce these compounds in good to excellent yields under mild conditions is also significant for their practical application .

Scientific Research Applications

Environmental Contaminants

Artificial Sweeteners as Emerging Environmental Contaminants

A study highlighted the detection of various artificial sweeteners in environmental samples, pointing to their potential as environmental contaminants. Although "2-cyclopentyl-N-(oxan-3-yl)acetamide" was not directly mentioned, the research on artificial sweeteners like acesulfame, cyclamate, and sucralose in wastewater and drinking water underscores the importance of monitoring and understanding the environmental impact of synthetic organic compounds. This study serves as a foundation for further research into related compounds and their behaviors in environmental contexts (Lange, Scheurer, & Brauch, 2012).

Therapeutic Uses in Medicine

N-Acetylcysteine and its Role in Clinical Practice

The review and research articles on N-acetylcysteine (NAC) explore its applications in treating various medical conditions, including psychiatric disorders, cystic fibrosis, and oxidative stress-related diseases. These studies underline the compound's potential therapeutic benefits owing to its antioxidant, anti-inflammatory, and mucolytic properties. Although "2-cyclopentyl-N-(oxan-3-yl)acetamide" is not directly studied, the exploration of NAC's mechanisms and therapeutic effects can provide insights into the potential medical applications of structurally related compounds (Minarini et al., 2017; Guerini et al., 2022).

Biochemical Mechanisms

Oxidative Stress and Inflammation in Hepatic Diseases

The therapeutic possibilities of N-acetylcysteine in addressing oxidative stress and inflammation in liver diseases have been reviewed. This research emphasizes the biochemical mechanisms through which NAC, a precursor to glutathione, acts in the liver to mitigate damage from oxidative stress and inflammation. Such studies are crucial for understanding how related compounds might interact with biochemical pathways to offer therapeutic benefits in hepatic and other diseases (Andrade et al., 2015).

properties

IUPAC Name |

2-cyclopentyl-N-(oxan-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(8-10-4-1-2-5-10)13-11-6-3-7-15-9-11/h10-11H,1-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSPKNBIDNKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2CCCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(oxan-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)

![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2540436.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)

![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)